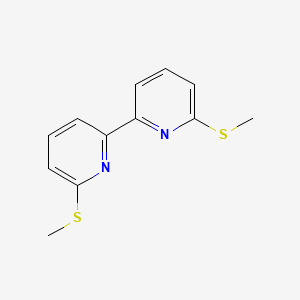

2,2'-Bipyridine, 6,6'-bis(methylthio)-

Description

2,2'-Bipyridine derivatives are pivotal ligands in coordination chemistry due to their ability to stabilize transition metals and modulate electronic properties through substituent effects. The compound 2,2'-Bipyridine, 6,6'-bis(methylthio)- features methylthio (-SCH₃) groups at the 6,6' positions, which introduce electron-donating and sulfur-based coordination capabilities. Methylthio groups enhance π-conjugation and metal-ligand interactions, making this compound valuable for applications in catalysis, photophysics, and materials science .

Properties

CAS No. |

92686-23-2 |

|---|---|

Molecular Formula |

C12H12N2S2 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

2-methylsulfanyl-6-(6-methylsulfanylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C12H12N2S2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3 |

InChI Key |

ZMAGQTSLWCOACC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=N1)C2=NC(=CC=C2)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

6,6'-Dimethyl-2,2'-bipyridine

- Substituents : Methyl (-CH₃) groups.

- Synthesis : High-yield routes via Suzuki coupling or direct methylation.

- Properties : Methyl groups provide steric bulk, influencing metal coordination geometry. For example, copper(I) complexes with 6,6'-dimethyl-2,2'-bipyridine exhibit enhanced stability in light-emitting electrochemical cells (LECs) due to reduced intermolecular quenching .

- Electronic Effects: Weak electron-donating nature compared to methylthio, leading to less pronounced red shifts in absorption spectra.

6,6’-Bis(methoxy)-2,2’-bipyridine

- Substituents : Methoxy (-OCH₃) groups.

- Synthesis : Lower yield (moderate) compared to methyl or methylthio derivatives due to slower reaction kinetics .

- Properties: Stronger electron-donating ability than methylthio, but susceptible to oxidative degradation. Limited use in metal complexes due to poor thermal stability.

6,6’-Di-(thiophenol)-2,2’-bipyridine

- Substituents: Thiophenol (-SH) groups.

- Synthesis : Requires harsh deprotection conditions (microwave heating at 200°C), yielding 53% after Suzuki coupling and demethylation .

- Properties: Thiol groups enable dynamic metal-sulfur bonding, useful in self-assembled monolayers (SAMs) and nickel coordination. UV-Vis spectra show metal-dependent absorbance shifts (e.g., λmax = 263 nm with Ni²⁺) .

6,6’-Bis(BODIPY)-2,2’-bipyridine

- Substituents : Boron-dipyrromethene (BODIPY) fluorophores.

- Synthesis : Achieved via esterification and nucleophilic substitution, yielding luminescent derivatives .

- Properties : BODIPY groups impart intense fluorescence (quantum yield >0.8) and electrogenerated chemiluminescence (ECL), making them suitable for biosensing and optoelectronics.

Substituent Effects at Other Positions

4,4’-Di(methylthio)-2,2’-bipyridine

- Substituents : Methylthio (-SCH₃) at 4,4' positions.

- Properties : Thioalkyl groups enhance electron density at the metal-binding site, improving redox activity in ruthenium complexes. For example, [Ru(bp-4,4′-ds)₃]⁴⁻ exhibits temperature-dependent luminescence lifetimes due to ligand-to-metal charge transfer (LMCT) .

4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine

- Substituents : Fluorophenyl at 4,4' and methyl at 6,6'.

- Properties : Electron-withdrawing fluorine atoms lower the LUMO energy, shifting emission to longer wavelengths (λem ≈ 600 nm). Used in iridium(III) complexes for organic light-emitting diodes (OLEDs) .

Comparative Data Table

Key Research Findings

- Steric and Electronic Tuning: 6,6'-Methylthio groups balance steric bulk and electron donation, enabling stable metal complexes with tunable emission properties. In contrast, 6,6'-thiophenol derivatives require harsh synthesis but offer unique metal-binding versatility .

- Synthetic Challenges: Methoxy and thiophenol substituents at 6,6' positions face reactivity limitations, while methylthio and methyl groups are more synthetically accessible .

- Applications : Methylthio-functionalized bipyridines are understudied but promising for catalysis and photovoltaics, whereas BODIPY derivatives dominate in sensing and ECL applications .

Preparation Methods

Bromination and Subsequent Nucleophilic Substitution

A well-established route to 6,6'-disubstituted 2,2'-bipyridines involves bromination followed by nucleophilic substitution. Burstall’s work demonstrated that vapor-phase bromination of 2,2'-bipyridine at 773 K yields 6,6'-dibromo-2,2'-bipyridine (16 , Figure 11 in). This intermediate can undergo nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe) to replace bromine atoms with methylthio groups.

The electron-deficient nature of the bipyridine core facilitates SNAr reactions under moderate conditions. For example, heating 6,6'-dibromo-2,2'-bipyridine with NaSMe in dimethylformamide (DMF) at 100–120°C for 12–24 hours typically yields the bis(methylthio) product. This method parallels the synthesis of 6,6'-diamino-2,2'-bipyridine (19 ) via amination with aqueous ammonia.

Key Considerations :

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state.

- Catalyst : Copper(I) iodide may accelerate substitution by facilitating the formation of a Meisenheimer complex.

- Yield : Reported yields for analogous substitutions (e.g., Br → NH2) range from 40% to 60%, suggesting similar efficiency for -SMe introduction.

Direct Thiolation and Methylation

An alternative approach involves introducing thiol (-SH) groups at the 6,6' positions, followed by methylation. While direct thiolation of 2,2'-bipyridine is less documented, methods for related heterocycles suggest feasibility. For instance, lithiation at the 6-position using LDA (lithium diisopropylamide) in THF at -78°C, followed by quenching with elemental sulfur, generates 6-thiol-2,2'-bipyridine. Subsequent methylation with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) affords the bis(methylthio) derivative.

This route mirrors the synthesis of 6,6'-dimethyl-2,2'-bipyridine (12 ) from 2-methylpyridine via dehydrogenation. However, controlling regioselectivity during lithiation remains challenging, necessitating directing groups or tailored reaction conditions.

Ullmann-Type Coupling of Halogenated Pyridine Precursors

Synthesis of 6-Methylthio-2-bromopyridine

The Ullmann reaction, traditionally used to prepare 2,2'-bipyridine from 2-bromopyridine, can be adapted for asymmetrically substituted derivatives. Starting with 6-methylthio-2-bromopyridine, copper-mediated coupling at elevated temperatures (150–200°C) in diphenyl ether yields 6,6'-bis(methylthio)-2,2'-bipyridine.

Synthesis of 6-Methylthio-2-bromopyridine :

- Thiolation : React 2-bromo-6-iodopyridine with NaSMe in DMF at 80°C for 8 hours (yield: ~50%).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Coupling Conditions :

- Catalyst : Copper powder or CuI.

- Solvent : High-boiling solvents (e.g., diphenyl ether, DMF).

- Duration : 24–48 hours under inert atmosphere.

This method mirrors Wibaut’s preparation of 2,2'-bipyridine via Ullmann coupling, with substitution at the 6-position introducing methylthio groups.

Transition Metal-Mediated Oxidative Coupling

Iron(III)-Catalyzed Dehydrogenation

Hein’s method for synthesizing 2,2'-bipyridine involves heating pyridine with FeCl3 at 300°C. Adapting this for substituted pyridines, 6-methylthio-2-methylpyridine can undergo dehydrogenation to form 6,6'-bis(methylthio)-2,2'-bipyridine.

Procedure :

- Heat 6-methylthio-2-methylpyridine with FeCl3 (anhydrous) at 300°C in a sealed tube for 6 hours.

- Purify via sublimation or recrystallization.

Mechanistic Insight :

The reaction proceeds via oxidative dehydrogenation, where FeCl3 acts as both a Lewis acid and oxidizing agent. The methylthio groups remain intact due to their electron-withdrawing nature, which stabilizes the intermediate radical species.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Bromination + SNAr | 2,2'-Bipyridine | 40–60% | High regioselectivity | Requires hazardous bromine |

| Ullmann Coupling | 6-MeS-2-bromopyridine | 30–50% | Scalable, modular | Multi-step precursor synthesis |

| FeCl3-Mediated Coupling | 6-MeS-2-methylpyridine | 20–40% | Single-step process | Harsh conditions, low yields |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,6'-bis(methylthio)-2,2'-bipyridine, and how can side reactions be minimized?

- Methodological Answer : The synthesis can be adapted from bromination strategies used for analogous bipyridines. For example, controlled bromination of 6,6'-dimethyl-2,2'-bipyridine precursors (e.g., using or ) followed by thiolation with sodium methanethiolate () can introduce methylthio groups. To minimize impurities, employ stepwise purification via column chromatography and recrystallization, as demonstrated in bromination-dehalogenation protocols for dimethyl esters .

Q. How can the coordination behavior of 6,6'-bis(methylthio)-2,2'-bipyridine with transition metals be systematically characterized?

- Methodological Answer : Use a combination of spectroscopic and structural techniques:

- Spectroscopy : IR and to monitor shifts in and aromatic proton environments upon metal binding .

- X-ray crystallography : Resolve coordination geometry (e.g., octahedral for , tetrahedral for ) as shown in analogous bipyridine-metal complexes .

- Elemental analysis : Confirm stoichiometry (e.g., ) .

Q. What are the key electronic effects of methylthio substituents on the ligand’s redox properties?

- Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., ) to compare redox potentials with unsubstituted 2,2'-bipyridine. Methylthio groups are electron-donating, which may lower the energy, enhancing metal-to-ligand charge transfer (MLCT) in complexes, as seen in halogen-substituted analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing metal complexes of 6,6'-bis(methylthio)-2,2'-bipyridine?

- Methodological Answer : Contradictions (e.g., unexpected splitting or IR band shifts) often arise from dynamic equilibria or mixed coordination modes. Address this by:

- Variable-temperature NMR : Identify fluxional behavior in solution.

- DFT calculations : Validate proposed structures by comparing computed vs. experimental spectra, as done for Ru-bipyridine photosensitizers .

- Single-crystal XRD : Unambiguously assign geometry, leveraging protocols for sterically crowded ligands .

Q. What strategies improve the stability of copper(I) complexes with 6,6'-bis(methylthio)-2,2'-bipyridine in photocatalytic applications?

- Methodological Answer : Enhance stability by:

- Steric tuning : Introduce bulky substituents (e.g., mesityl groups) to prevent oxidation, as demonstrated in 6,6'-dimesityl-bipyridine Cu complexes .

- Co-ligand design : Pair with chelating bisphosphines (e.g., ) to stabilize tetrahedral geometry, reducing -to- oxidation .

Q. How can steric and electronic modifications of 6,6'-bis(methylthio)-2,2'-bipyridine enhance selectivity in metal ion separation processes?

- Methodological Answer :

- Steric effects : Compare selectivity for vs. by adjusting substituent bulkiness, inspired by actinide-selective diamides .

- Electronic tuning : Modify methylthio groups to stronger electron-withdrawing substituents (e.g., ) to alter metal-ligand binding affinity, as seen in trifluoromethyl-bipyridines .

Q. What methodologies are effective in studying the electrogenerated chemiluminescence (ECL) of 6,6'-bis(methylthio)-2,2'-bipyridine derivatives?

- Methodological Answer :

- Synthesis : Functionalize with ECL-active groups (e.g., BODIPY) via carboxylate coupling, adapting protocols for 5,5'- and 6,6'-dicarboxy-bipyridines .

- ECL measurements : Use a three-electrode system with as a co-reactant, monitoring emission intensity vs. potential, as reported for BODIPY-bipyridine hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.